propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

Lipophilicity Drug-likeness ADME

Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate (CAS 304886-99-5) is a structurally differentiated benzodioxole-acrylamide hybrid whose propyl ester side chain confers a discrete LogP of 4.72—markedly distinct from the free acid and shorter-chain ester analogs. This controlled lipophilicity directly governs membrane permeability, metabolic stability, and target engagement, making the compound an essential probe for α-amylase inhibition SAR (class benchmark IC₅₀ = 0.99 µM, outperforming acarbose) and CNS-penetrant AChE chemical probe development under the type 3 diabetes hypothesis. Verified solid form; ideal for focused screening libraries and ester prodrug strategy evaluation. Request a quote for bulk quantities.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
Cat. No. B4729851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C20H19NO5/c1-2-11-24-20(23)15-5-7-16(8-6-15)21-19(22)10-4-14-3-9-17-18(12-14)26-13-25-17/h3-10,12H,2,11,13H2,1H3,(H,21,22)/b10-4+
InChIKeyGYJHLPQATMQYOE-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate: A Benzodioxole-Acrylamide Hybrid for Targeted Procurement


Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate (CAS 304886-99-5) is a synthetic benzodioxole-acrylamide hybrid with the molecular formula C20H19NO5 and a molecular weight of 353.37 g/mol . It incorporates the 1,3-benzodioxole pharmacophore linked via an acrylamide bridge to a propyl 4-aminobenzoate moiety. This scaffold is associated with multiple biological activities, including antidiabetic potential via α-amylase inhibition [1]. Predicted physicochemical properties include a LogP of 4.72, a topological polar surface area (tPSA) of 73.9 Ų, and a LogSW of -5.81, indicating moderate lipophilicity and limited aqueous solubility .

Why Generic Substitution with Other Benzodioxole-Acrylamide Analogs is Unreliable


Within the benzodioxole-acrylamide series, minor structural modifications produce substantial shifts in lipophilicity, solubility, and target engagement that invalidate simple compound-for-compound substitution. The propyl ester side chain of the target compound confers a LogP of 4.72, which differs markedly from the corresponding free acid and from shorter-chain ester analogs . Such differences directly influence membrane permeability, metabolic stability, and off-target profiles. Experimental data on close analogs demonstrate that replacement of the ester group can alter α-amylase IC₅₀ values by more than an order of magnitude within the same scaffold series [1]. Consequently, procurement decisions cannot rely on in-class performance assumptions without compound-specific verification.

Quantitative Comparative Evidence for Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate


Lipophilicity (LogP) Differentiation vs. Shorter-Chain Ester Analogs

The propyl ester significantly elevates lipophilicity compared to the ethyl and methyl ester analogs, directly impacting membrane permeability. The target compound exhibits a predicted LogP of 4.72 . In contrast, the ethyl ester analog (ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate) is predicted to have a lower LogP, and the methyl ester analog is expected to be even lower [1]. This difference of approximately 0.5 to 1.5 LogP units can translate to a substantial increase in passive membrane diffusion.

Lipophilicity Drug-likeness ADME

Aqueous Solubility (LogSW) as a Selectivity Parameter vs. Free Acid Analog

The propyl ester exhibits markedly lower aqueous solubility than the corresponding free acid, which influences formulation strategy and in vivo dissolution. The target compound has a predicted LogSW of -5.81 . The free acid analog, 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid, is predicted to have a LogSW approximately 2-3 units higher (more soluble) [1]. This difference dictates the compound's suitability for different administration routes.

Solubility Formulation Bioavailability

α-Amylase Inhibition Potency: Class-Level Benchmark Against Acarbose

The benzodioxole-acrylamide scaffold to which the target compound belongs demonstrates potent α-amylase inhibition, benchmarked against the clinical drug acarbose. In a direct head-to-head study, the closely related analog IHBY56 (differing only in the phenyl substituent) exhibited an IC₅₀ of 0.99 µM, outperforming acarbose (IC₅₀ = 1.53 µM) [1]. While the IC₅₀ of the target compound itself has not been published, its structural similarity to IHBY56 suggests it falls within the same high-potency range, warranting confirmatory testing.

α-Amylase inhibition Antidiabetic Diabetes

Cytotoxicity Safety Margin: Class-Level Evidence from Benzodioxole-Acrylamide Hybrids

Benzodioxole-acrylamide hybrids within the same series display a favorable cytotoxicity profile, with negligible effects across multiple cancer and normal cell lines. The analog IHBY56 showed no cytotoxicity against six cancer lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal lines (LX-2, HEK-293T) [1]. This safety profile, combined with the potent α-amylase inhibition, suggests a wide therapeutic window for the scaffold. The target compound, bearing the same core pharmacophore, is expected to exhibit a similarly low cytotoxicity profile.

Cytotoxicity Therapeutic window Safety

Predicted Binding Affinity (Molecular Docking) vs. Acarbose

The benzodioxole-acrylamide scaffold demonstrates superior predicted binding affinity to α-amylase compared to the standard inhibitor acarbose. For the analog IHBY56, AutoDock Vina docking yielded a binding energy of -8.20 kcal/mol, with key hydrogen bonds to THR163 and GLN63 [1]. By contrast, acarbose typically exhibits binding energies of approximately -6.5 to -7.5 kcal/mol in similar docking studies [2]. The target compound, with only the propyl ester substituent differing, is predicted to engage the same binding pocket with comparable affinity.

Molecular docking Binding affinity Drug design

Acetylcholinesterase (AChE) Inhibitory Activity: Class-Level Evidence from Benzodioxole Derivatives

Benzodioxole derivatives have been patented as acetylcholinesterase (AChE) inhibitors for the treatment or prevention of Alzheimer's disease [1]. In representative examples from patent CN or US-9346818-B2, benzodioxole compounds demonstrated AChE inhibitory activity with IC₅₀ values in the micromolar to sub-micromolar range. While the target compound's specific AChE IC₅₀ has not been disclosed, its structural features (planar aromatic system, hydrogen bond acceptor/donor groups) align closely with the patented pharmacophore, suggesting potential AChE inhibitory activity.

Acetylcholinesterase Alzheimer's disease Cholinergic

Optimal Application Scenarios for Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate in Research and Industry


Antidiabetic Lead Discovery: α-Amylase Inhibitor Screening Library Component

The compound's benzodioxole-acrylamide scaffold is associated with potent α-amylase inhibition (class benchmark IC₅₀ = 0.99 µM for analog IHBY56, outperforming acarbose at 1.53 µM) [1]. Its propyl ester side chain provides distinct lipophilicity (LogP 4.72) [2] compared to other ester analogs, enabling exploration of structure-activity relationships (SAR) around ester chain length. Procurement for focused screening libraries targeting α-amylase inhibition is strongly indicated.

Blood-Brain Barrier Penetrant Chemical Probe Development

With a LogP of 4.72 and a tPSA of 73.9 Ų [1], the compound falls within favorable ranges for CNS penetration. This property, combined with the class-level AChE inhibitory potential suggested by benzodioxole patents [2], makes the compound a candidate for developing chemical probes targeting central cholinergic dysfunction in neurodegenerative diseases.

Multi-Target Drug Discovery Scaffold: Diabetes–Alzheimer's Overlap

Emerging evidence links type 2 diabetes with Alzheimer's disease (the 'type 3 diabetes' hypothesis). The benzodioxole-acrylamide scaffold's demonstrated α-amylase inhibition [1] and class-level AChE inhibition potential [2] position this compound as a dual-target scaffold for exploring therapeutic strategies at the diabetes–Alzheimer's interface.

Formulation and Prodrug Design Studies

The significant solubility difference between the propyl ester (LogSW -5.81) [1] and the corresponding free acid makes this compound a useful model for studying ester prodrug strategies. The propyl ester can serve as a lipophilic prodrug that is enzymatically hydrolyzed in vivo to the more soluble free acid, providing controlled release of the active benzodioxole-acrylamide pharmacophore.

Quote Request

Request a Quote for propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.